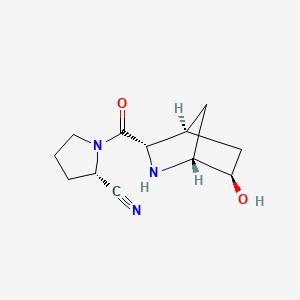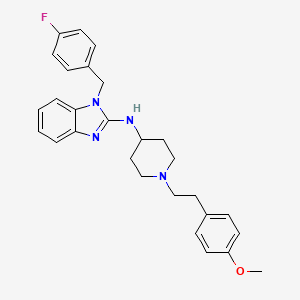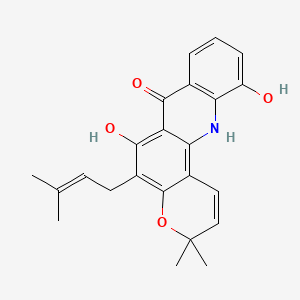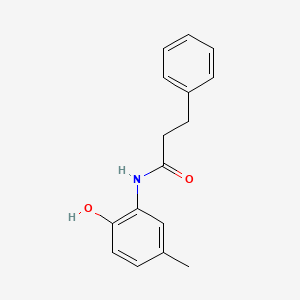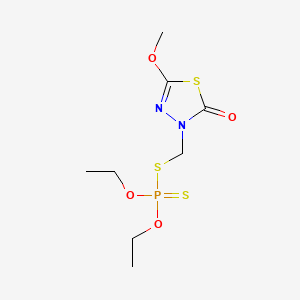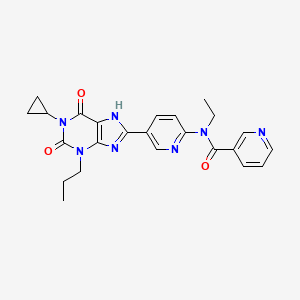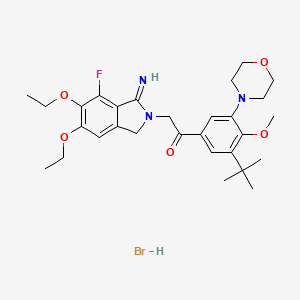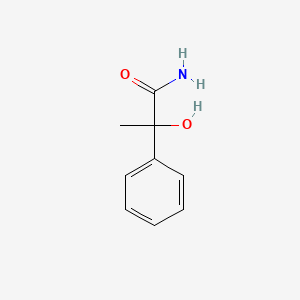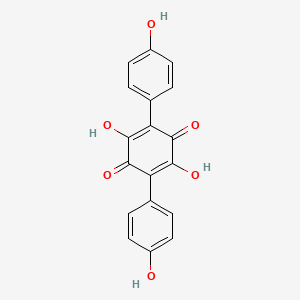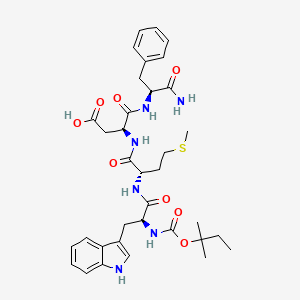
Amogastrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amogastrin is used in conjunction with pertechnetate for gastric scintigraphy.
Applications De Recherche Scientifique
Gastric Mucosa Imaging Enhancement
Amogastrin, a synthetic tetrapeptide, has been studied for its ability to enhance gastric accretion of intravenous 99mTc pertechnetate in humans and rabbits. This improvement in gastric scintigraphy, achieved through pretreatment with amogastrin, leads to increased gastric accretion and reduced background radioactivity in the liver and small intestine. This application is significant in the diagnosis and investigation of gastric diseases, which primarily affect the mucosa (Okuyama & Mishina, 1982).
Influence on Prostaglandins Release
Research on the impact of amogastrin on the release of various prostaglandins (PGs) in the gastric lumen has shown that amogastrin administration increases the release of five types of PGs, including PGE2 and 6-keto-PGF1 alpha, in gastric juices. This increase suggests that endogenously synthesized PGs, particularly PGE2 and PGI2, are important in gastric mucosal protection and the regulation of acid secretion (Saitoh et al., 1989).
Early Gastric Cancer Diagnosis
A case study demonstrated the usefulness of amogastrin-99mTc pertechnetate scintigraphy in expediting the diagnosis of early gastric cancer. The application of amogastrin in imaging led to the identification of a carcinoma in situ, highlighting its potential role in early cancer detection (Okuyama et al., 1982).
Propriétés
Numéro CAS |
16870-37-4 |
|---|---|
Nom du produit |
Amogastrin |
Formule moléculaire |
C35H46N6O8S |
Poids moléculaire |
710.8 g/mol |
Nom IUPAC |
(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-(2-methylbutan-2-yloxycarbonylamino)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C35H46N6O8S/c1-5-35(2,3)49-34(48)41-27(18-22-20-37-24-14-10-9-13-23(22)24)32(46)38-25(15-16-50-4)31(45)40-28(19-29(42)43)33(47)39-26(30(36)44)17-21-11-7-6-8-12-21/h6-14,20,25-28,37H,5,15-19H2,1-4H3,(H2,36,44)(H,38,46)(H,39,47)(H,40,45)(H,41,48)(H,42,43)/t25-,26-,27-,28-/m0/s1 |
Clé InChI |
JQFKOXLANWUNTQ-FYYOVZQQSA-N |
SMILES isomérique |
CCC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N |
SMILES |
CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
SMILES canonique |
CCC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N |
Apparence |
Solid powder |
Autres numéros CAS |
16870-37-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Séquence |
WMDF |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
amogastrin tert-amyloxycarbonyltetragastrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



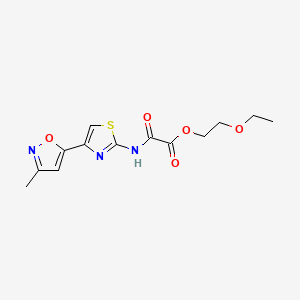
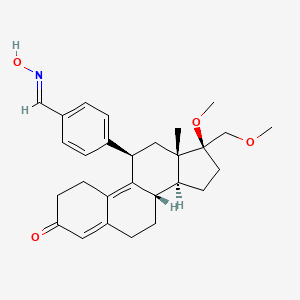
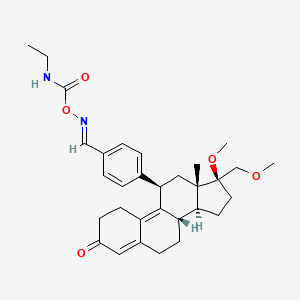
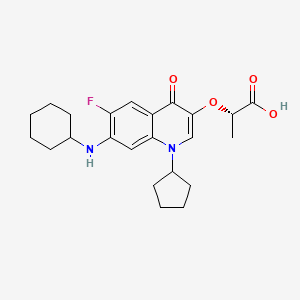
![4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole](/img/structure/B1665297.png)
